1-allyl-2-methyl-1H-benzimidazole hydrobromide
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Overview
Description
1-Allyl-2-methyl-1H-benzimidazole hydrobromide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is synthesized using specific methods that ensure its purity and effectiveness. The purpose of
Scientific Research Applications
1-Allyl-2-methyl-1H-benzimidazole hydrobromide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been used to study the regulation of various signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell growth and differentiation.
Mechanism of Action
The mechanism of action of 1-allyl-2-methyl-1H-benzimidazole hydrobromide involves its inhibition of protein kinase CK2. This enzyme is involved in the phosphorylation of various proteins and plays a crucial role in cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting this enzyme, 1-allyl-2-methyl-1H-benzimidazole hydrobromide can regulate various signaling pathways and cellular processes.
Biochemical and Physiological Effects:
1-Allyl-2-methyl-1H-benzimidazole hydrobromide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. This compound has also been found to regulate the expression of various genes involved in cellular processes such as cell growth, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
The use of 1-allyl-2-methyl-1H-benzimidazole hydrobromide in lab experiments has several advantages. It is a potent and specific inhibitor of protein kinase CK2, which makes it an ideal tool for studying the regulation of various signaling pathways and cellular processes. However, the compound has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Future Directions
For the study of this compound include the development of more potent inhibitors and the study of its effects on other cellular processes.
Synthesis Methods
The synthesis of 1-allyl-2-methyl-1H-benzimidazole hydrobromide involves the reaction of 2-methylbenzimidazole with allyl bromide in the presence of a base such as potassium carbonate. The resulting compound is then treated with hydrobromic acid to obtain the hydrobromide salt. This method ensures that the compound is pure and can be used effectively in scientific research.
properties
IUPAC Name |
2-methyl-1-prop-2-enylbenzimidazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.BrH/c1-3-8-13-9(2)12-10-6-4-5-7-11(10)13;/h3-7H,1,8H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPKYIBRHWQRBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC=C.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5558737 |
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